4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile
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Overview
Description
4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile is a synthetic organic compound that is characterized by its complex structure. It is used in various chemical and pharmaceutical applications due to its unique molecular framework, making it a versatile agent in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis, starting with the preparation of the key intermediate, 3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol. This intermediate is then reacted with 4-bromomethylbenzonitrile under specific reaction conditions to yield the final product. The reaction typically involves the use of solvents such as dichloromethane or dimethylformamide, along with catalysts like potassium carbonate, under reflux conditions.
Industrial Production Methods: In industrial settings, the production of 4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile may involve the use of more efficient continuous flow reactors to enhance the reaction yield and reduce the processing time. The use of automated systems ensures better control over reaction parameters, leading to higher purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: Where the methylthio group can be oxidized to a sulfone or sulfoxide.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions.
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of acetic acid.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide for nucleophilic substitution reactions.
Oxidation leads to the formation of sulfoxides or sulfones.
Reduction converts the nitrile group to an amine, yielding substituted benzenes.
Substitution reactions yield various functionalized benzonitrile derivatives.
Scientific Research Applications
Chemistry: The compound is a valuable intermediate in organic synthesis, facilitating the development of more complex molecules. Its reactivity makes it a useful building block in the synthesis of various chemical entities.
Biology and Medicine: In biological research, 4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile is studied for its potential pharmacological activities. It may act as a precursor for drug development, particularly in targeting certain biological pathways.
Industry: Industrial applications include its use as a precursor for the synthesis of fine chemicals and pharmaceuticals. It serves as an important intermediate in the production of various bioactive molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The specific interactions depend on its functional groups and the pathways involved. For instance, the nitrile group might interact with specific binding sites in enzymes, influencing their activity.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, 4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile stands out due to its distinct molecular framework, which imparts unique reactivity and biological properties.
List of Similar Compounds:3-(3-(Methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazole.
4-Bromomethylbenzonitrile.
N-(Benzyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazole.
This compound's versatility makes it a significant focus for ongoing scientific research, contributing to advancements in chemistry, biology, and industry.
Properties
IUPAC Name |
4-[[3-(3-methylsulfanylphenyl)-2,5,5-trioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-27-17-4-2-3-16(9-17)23-19-13-28(25,26)12-18(19)22(20(23)24)11-15-7-5-14(10-21)6-8-15/h2-9,18-19H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEUDEAISBMSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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